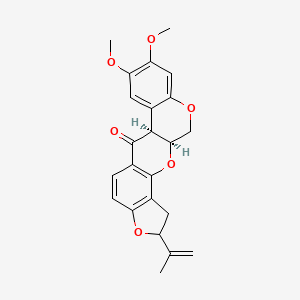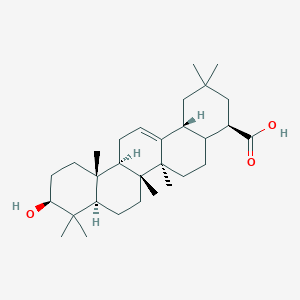
Oleanolic Acid (Caryophyllin)
Übersicht
Beschreibung
Oleanolic Acid (Caryophyllin) is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oleanolic Acid (Caryophyllin) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oleanolic Acid (Caryophyllin) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Chronic Diseases : Oleanolic Acid shows potential in preventing and managing chronic diseases, such as diabetes and metabolic syndrome. It improves insulin response, preserves β-cell functionality and survival, and protects against diabetes complications. Moreover, it has been a framework for developing novel semi-synthetic triterpenoids, some of which are in clinical trials (Ayeleso, Matumba, & Mukwevho, 2017).
Hepatoprotective and Gastroprotective Effects : Oleanolic Acid is recognized for its hepatoprotective and gastroprotective activities. It protects against chemically induced liver injury and has been used as an oral drug for liver disorders in China. Additionally, it possesses anti-inflammatory and antihyperlipidemic properties, with potential for treating patients with these conditions (Liu, 1995).
Anti-Cancer Properties : There is significant interest in Oleanolic Acid for its anti-cancer properties. It interferes with various stages of cancer development and has shown anticarcinogenic activities. Its derivatives are also being studied for their potential in anti-cancer chemotherapies (Liu, 2005).
Antiviral and Anti-HIV Activities : Oleanolic Acid exhibits antiviral and anti-HIV activities. It has been identified as an anti-HIV agent in several plants and has shown efficacy in inhibiting HIV replication in cell models (Kashiwada et al., 1998).
Anti-Diabetic Effects : Oleanolic Acid has a beneficial impact on diabetes and metabolic syndrome. It modulates enzymes related to insulin biosynthesis, secretion, and signaling, and has effects related to the activation of the transcription factor Nrf2, which is crucial in managing type 2 diabetes (Castellano et al., 2013).
Enhancing Insulin Secretion : It has been found to enhance insulin secretion in pancreatic β-cells and rat islets, similar to certain anti-diabetic drugs. Oleanolic Acid increases insulin secretion and content, which can contribute to its anti-diabetic properties (Teodoro et al., 2008).
Nanotechnology Applications : Recent advances in nanotechnology have led to improved formulations of Oleanolic Acid, enhancing its solubility, stability, bioavailability, and therefore its clinical applications. Nanoparticulate drug delivery systems have shown promising results in increasing the dissolution rate and bioavailability of Oleanolic Acid (Chen et al., 2011).
Eigenschaften
IUPAC Name |
(4R,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-19-18(20(17-26)25(32)33)10-14-29(6)21(19)8-9-23-28(5)13-12-24(31)27(3,4)22(28)11-15-30(23,29)7/h8,18-20,22-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19-,20-,22+,23-,24+,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMBRPPHGNFDX-HPPBOAITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5[C@H]4CC(C[C@H]5C(=O)O)(C)C)C)C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleanolic Acid (Caryophyllin) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




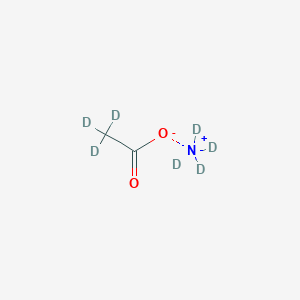
![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)

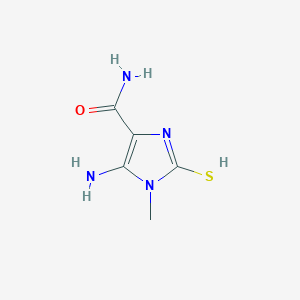

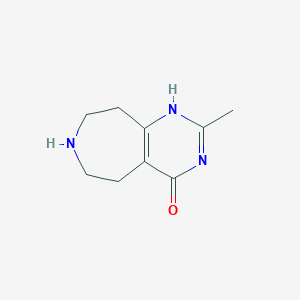
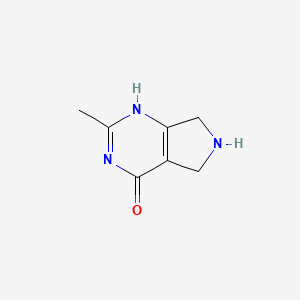
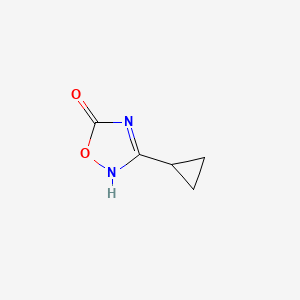
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
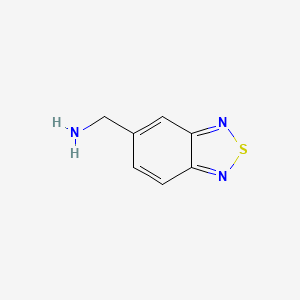
![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

